4-Ethyl-5-fluoro-2-methoxyphenol
Overview
Description
4-Ethyl-5-fluoro-2-methoxyphenol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . . This compound is a phenol derivative, characterized by the presence of an ethyl group, a fluorine atom, and a methoxy group attached to the benzene ring.
Preparation Methods
The synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange and subsequent reduction . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . Industrial production methods typically involve multi-step synthesis processes, ensuring high purity and yield.
Chemical Reactions Analysis
4-Ethyl-5-fluoro-2-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethyl-5-fluoro-2-methoxyphenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to various biological targets. The methoxy group contributes to its solubility and overall chemical stability . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Ethyl-5-fluoro-2-methoxyphenol can be compared with other similar compounds, such as:
4-Fluoro-2-methoxyphenol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-Ethyl-2-methoxyphenol:
5-Fluoro-2-methoxyphenol: Similar structure but without the ethyl group, affecting its overall characteristics. The uniqueness of this compound lies in the combination of the ethyl, fluorine, and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-5-fluoro-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-3-6-4-9(12-2)8(11)5-7(6)10/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDEXSEEDJRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672872 | |
Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065076-45-0 | |
Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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